molecular formula C17H22BrNO4 B598239 tert-Butyl (2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)carbamate CAS No. 1199557-05-5

tert-Butyl (2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)carbamate

Cat. No. B598239
Key on ui cas rn: 1199557-05-5
M. Wt: 384.27
InChI Key: LYIRVIKBEJEIMX-UHFFFAOYSA-N
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Patent
US08207169B2

Procedure details

To a solution of 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid (1-4) (40.7 g, 130 mmol) and DIPEA (22.7 mL, 130 mmol) in tert-butanol (231 mL, 3.25 mol) was added DPPA (35.8 g, 130 mmol) and the reaction was heated to 100° C. overnight under N2. The reaction mixture was poured into saturated sodium bicarbonate, extracted with EtOAc, dried over sodium sulfate, filtered and concentrated. The crude residue was purified by column chromatography eluting with 7-50% EtOAc/Hexane. The appropriate fractions were combined and the solvent removed in vacuo to give tert-butyl [2-(4-bromophenyl)-5,8-dioxaspiro[3.4]oct-2-yl]carbamate (1-5). MS (M+H)+: 385.
Quantity
40.7 g
Type
reactant
Reaction Step One
Name
Quantity
22.7 mL
Type
reactant
Reaction Step One
Quantity
231 mL
Type
reactant
Reaction Step One
Name
Quantity
35.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2(C(O)=O)[CH2:11][C:10]3([O:15][CH2:14][CH2:13][O:12]3)[CH2:9]2)=[CH:4][CH:3]=1.CC[N:21]([CH:25](C)C)C(C)C.[C:28]([OH:32])([CH3:31])([CH3:30])[CH3:29].C1C=CC(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:40])=CC=1.C(=O)(O)[O-].[Na+]>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2([NH:21][C:25](=[O:40])[O:32][C:28]([CH3:31])([CH3:30])[CH3:29])[CH2:9][C:10]3([O:12][CH2:13][CH2:14][O:15]3)[CH2:11]2)=[CH:6][CH:7]=1 |f:4.5|

Inputs

Step One
Name
Quantity
40.7 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1(CC2(C1)OCCO2)C(=O)O
Name
Quantity
22.7 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
231 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
35.8 g
Type
reactant
Smiles
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by column chromatography
WASH
Type
WASH
Details
eluting with 7-50% EtOAc/Hexane
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1(CC2(C1)OCCO2)NC(OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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